molecular formula C23H24N4O2S B2751264 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide CAS No. 1189981-56-3

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide

Cat. No. B2751264
M. Wt: 420.53
InChI Key: LLBPLJJBLUPBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of 2,3-dihydroimidazo[1,2-c]quinazoline . It is known to have inhibitory activities against phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These inhibitors are known to induce multiple epigenetic modifications affecting signaling networks and act synergistically for the treatment of cancer .


Synthesis Analysis

The compound was synthesized by incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . The designed compounds showed inhibitory activities against PI3K and HDAC .

Scientific Research Applications

Synthesis and Antitumor Evaluation

Compounds structurally related to 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide have been synthesized and evaluated for their antitumor activity. A study by Mohamed et al. (2016) reported on the synthesis of trimethoxyanilides based on the 4(3H)-quinazolinone scaffolds and their extensive-spectrum antitumor efficiency against various tumor subpanels, highlighting the compound's potential in cancer research.

Novel Synthesis Methods

Research by Shiau et al. (1989) introduced a new synthesis pathway for 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one, showcasing innovative approaches to creating compounds with potential biomedical applications.

Antiallergic Agents

A series of substituted (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids was prepared and evaluated for antiallergic activity, as documented by LeMahieu et al. (1983). This research highlights the therapeutic potential of structurally related compounds in treating allergies.

H1-antihistaminic Agents

Alagarsamy and Parthiban (2013) synthesized novel 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones, demonstrating significant H1-antihistaminic activity and proposing a leading molecule for the development of new antihistaminic agents (Alagarsamy & Parthiban, 2013).

Future Directions

The compound shows promise as a potential anticancer therapeutic . It is part of a novel design approach for cancer drug development . Future research will likely focus on optimizing its properties and assessing its efficacy and safety in clinical trials.

properties

IUPAC Name

N-(2-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-13(2)19-22(29)27-20(26-19)16-10-6-8-12-18(16)25-23(27)30-15(4)21(28)24-17-11-7-5-9-14(17)3/h5-13,15,19H,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBPLJJBLUPBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide

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